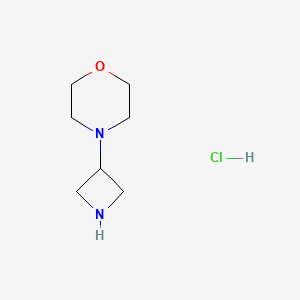
6-乙基嘧啶-4-胺
描述
6-Ethylpyrimidin-4-amine (6-EP) is an organic compound that has been widely studied due to its potential applications in a variety of scientific research fields. This compound has been studied in the fields of medicinal chemistry, medicinal biochemistry, pharmacology, and biochemistry. 6-EP is a derivative of pyrimidine, which is a heterocyclic aromatic compound containing two nitrogen atoms. It is a colorless solid that is soluble in water and other organic solvents. 6-EP is a versatile compound that has been used for a variety of purposes, including as a reactant in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in medicinal chemistry and biochemistry.
科学研究应用
抗真菌应用
6-乙基嘧啶-4-胺: 衍生物已被合成并评估其抗真菌活性。 这些化合物对植物病原真菌显示出良好的效果,其中一些表现出比对照杀真菌剂更强的效果 。 这表明其在开发新型抗真菌剂方面具有潜力,这对于农业和控制作物病害至关重要。
抗炎特性
研究表明,嘧啶衍生物,包括与6-乙基嘧啶-4-胺相关的衍生物,具有显著的抗炎活性 。 它们通过抑制各种炎症介质的表达和活性起作用,这可能使它们在治疗慢性炎症疾病方面具有价值。
新型杀真菌剂的合成
6-乙基嘧啶-4-胺的结构已被用作设计新型杀真菌化合物的模板。 这些新型衍生物表现出优异的杀真菌活性,这可能导致开发出更有效和更安全的杀真菌剂用于农业 。
安全和危害
作用机制
Target of Action
6-Ethylpyrimidin-4-amine, like other pyrimidinamine derivatives, primarily targets the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential cellular energy source .
Biochemical Pathways
The primary biochemical pathway affected by 6-Ethylpyrimidin-4-amine is the electron transport chain within the mitochondria . By inhibiting mitochondrial complex I, the compound disrupts the normal flow of electrons along this chain, which in turn affects the synthesis of ATP . The downstream effects of this disruption can vary widely, as ATP is involved in a multitude of cellular processes.
Pharmacokinetics
As with any compound, these properties would significantly impact its bioavailability and overall effectiveness .
Result of Action
The primary result of 6-Ethylpyrimidin-4-amine’s action is a disruption in the production of ATP within cells due to its inhibition of mitochondrial complex I . This disruption can lead to a decrease in cellular energy production, which can have various effects depending on the specific cell type and organism. For example, in the context of its use as a fungicide, this disruption can lead to the death of the fungal cells .
生化分析
Biochemical Properties
6-Ethylpyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with pyrimidine biosynthesis enzymes, affecting the synthesis of nucleotides. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of 6-Ethylpyrimidin-4-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules, leading to altered cellular responses. For example, 6-Ethylpyrimidin-4-amine can affect the phosphorylation status of proteins involved in signal transduction, thereby impacting gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, 6-Ethylpyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain pyrimidine biosynthesis enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, 6-Ethylpyrimidin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethylpyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Ethylpyrimidin-4-amine remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to 6-Ethylpyrimidin-4-amine has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 6-Ethylpyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired function. Threshold effects have been observed, indicating that there is a specific dosage range within which 6-Ethylpyrimidin-4-amine is effective without causing harm .
Metabolic Pathways
6-Ethylpyrimidin-4-amine is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as pyrimidine synthase and dihydrofolate reductase, influencing the synthesis and degradation of pyrimidine nucleotides. These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and health .
Transport and Distribution
Within cells and tissues, 6-Ethylpyrimidin-4-amine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s bioavailability and efficacy, as they determine its concentration and distribution within the target tissues .
Subcellular Localization
The subcellular localization of 6-Ethylpyrimidin-4-amine is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 6-Ethylpyrimidin-4-amine may be localized to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
6-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMLWNRTYQTWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619971 | |
| Record name | 6-Ethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856160-67-3 | |
| Record name | 6-Ethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)










